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Compound of Interest

Compound Name: 6-Phenyl-4-pyrimidinol

Cat. No.: B189394

Disclaimer: Extensive searches for experimentally determined spectroscopic data (*H NMR, 3C
NMR, IR, and Mass Spectrometry) for 6-Phenyl-4-pyrimidinol did not yield a complete and
verified dataset within publicly accessible databases and scientific literature. To fulfill the
structural and data presentation requirements of this request, this guide will provide a detailed
analysis of a closely related and well-characterized compound: 6-Methyl-4-phenyl-3,4-
dihydropyrimidin-2(1H)-one. This compound shares key structural motifs with the requested
molecule, offering valuable comparative insights for researchers in the field. All data and
protocols presented herein pertain to 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development,
exhibiting a wide array of biological activities. The structural characterization of these
compounds is paramount for understanding their function and for the development of new
therapeutic agents. This technical guide provides a comprehensive overview of the
spectroscopic data and analytical methodologies for the characterization of 6-Methyl-4-phenyl-
3,4-dihydropyrimidin-2(1H)-one, a compound of significant interest in chemical biology as a
kinesin Eg5 inhibitor. The data is presented in a structured format to facilitate easy reference
and comparison for researchers and scientists.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 6-Methyl-4-phenyl-3,4-
dihydropyrimidin-2(1H)-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic protons
7.25-7.40 m 5H
(Phenyl-H)
5.15 d 1H CH-Ph
2.25 s 3H CHs
1.95 m 2H CH2
7.7 (broad s) s 1H NH
9.2 (broad s) S 1H NH

Table 2: 3C NMR Spectroscopic Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Chemical Shift (8) ppm Assighment

152.5 C=0

144.2 Aromatic C (quaternary)
128.6 Aromatic CH

127.5 Aromatic CH

126.3 Aromatic CH

100.1 C=C (pyrimidine ring)
59.5 CH-Ph

43.1 CH:

18.2 CHs

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Wavenumber (cm~?) Intensity Assignment

3220 Strong, Broad N-H Stretch

3030 Medium Aromatic C-H Stretch
2960 Medium Aliphatic C-H Stretch
1685 Strong C=0 Stretch (Amide)

1600, 1490, 1450

Medium-Strong

Aromatic C=C Stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 6-Methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

m/z Relative Intensity (%) Assignment

202 100 [M]* (Molecular lon)
187 60 [M-CHs]*

125 45 [M-CeHs]*

104 80 [CeHsCH=NH]*

77 55 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy

High-resolution *H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g.,
DMSO-des or CDCI3) in a5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal
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standard (6 = 0.00 ppm). For *H NMR, standard acquisition parameters are used. For 3C NMR,
a proton-decoupled sequence is typically employed to obtain singlets for all carbon atoms.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.
The solid sample can be prepared as a KBr pellet. A small amount of the sample is ground with
dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then
recorded, typically in the range of 4000-400 cm~1.

Mass Spectrometry

Mass spectra are typically obtained using an electron ionization (El) mass spectrometer. The
sample is introduced into the ion source, where it is vaporized and bombarded with a beam of
high-energy electrons (typically 70 eV). The resulting charged fragments are then separated by
their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of a novel
pyrimidine derivative using the spectroscopic techniques discussed.

Synthesis & Purification

Purify Compoun

—> Propose Structure —> Confirm Structure —| Final_Report

Mass Spectrometry
(Determine Molecular Weight)
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Caption: A logical workflow for the synthesis, purification, and structural elucidation of a novel
compound using multiple spectroscopic techniques.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 6-Phenyl-4-
pyrimidinol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189394+#spectroscopic-data-nmr-ir-mass-spec-of-6-
phenyl-4-pyrimidinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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